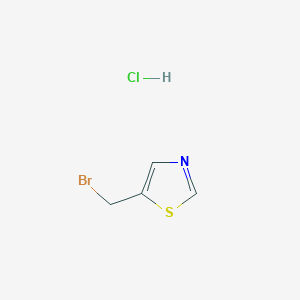

5-(Bromomethyl)thiazole hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H5BrClNS |

|---|---|

Molecular Weight |

214.51 g/mol |

IUPAC Name |

5-(bromomethyl)-1,3-thiazole;hydrochloride |

InChI |

InChI=1S/C4H4BrNS.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1H2;1H |

InChI Key |

YQEYZIRPJYTEGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=N1)CBr.Cl |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 5 Bromomethyl Thiazole Hydrochloride

Nucleophilic Substitution Reactions

The primary mode of reactivity for 5-(bromomethyl)thiazole (B67080) hydrochloride involves the displacement of the bromide ion by a variety of nucleophiles. The electron-withdrawing nature of the thiazole (B1198619) ring enhances the electrophilicity of the methylene (B1212753) carbon, making it susceptible to nucleophilic attack.

Reactivity Profile of the Bromomethyl Moiety

The bromomethyl group attached to the C5 position of the thiazole ring behaves as a reactive benzylic-like halide. This heightened reactivity is attributed to the ability of the adjacent thiazole ring to stabilize the transition state of the substitution reaction. The reaction generally proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide leaving group.

The reaction conditions for these substitutions can vary depending on the strength of the nucleophile. Generally, the reactions can be carried out in a range of polar solvents, including dimethylformamide (DMF), ethanol (B145695), or acetonitrile. The temperature for these reactions can range from room temperature to elevated temperatures, often between 0°C and 80°C. google.com

Utilization with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)

A wide array of nucleophiles can be employed to functionalize the 5-methyl position of the thiazole ring. This versatility allows for the introduction of various functional groups, leading to a diverse library of thiazole derivatives.

Amines: Both primary and secondary amines readily react with 5-(bromomethyl)thiazole to form the corresponding 5-(aminomethyl)thiazole derivatives. google.com A notable example involves the reaction of 2-bromo-5-(bromomethyl)thiazole (B150149) with potassium phthalimide (B116566) in dry DMF at room temperature. The phthalimide anion acts as an ammonia (B1221849) surrogate. Subsequent treatment of the intermediate with hydrazine (B178648) hydrate (B1144303) in ethanol under reflux yields the primary amine. google.com This two-step procedure, known as the Gabriel synthesis, is a common method for preparing primary amines from alkyl halides.

Thiols: Thiolates are excellent nucleophiles and react efficiently with 5-(bromomethyl)thiazole to form thioethers. For instance, the reaction with a thiol in the presence of a base to generate the thiolate anion would lead to the corresponding 5-(arylthiomethyl)- or 5-(alkylthiomethyl)thiazole.

Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can be used to introduce alkoxy groups, resulting in the formation of 5-(alkoxymethyl)thiazole derivatives. These reactions are typically carried out in the corresponding alcohol as the solvent.

Below is a table summarizing the types of nucleophilic substitution reactions with 5-(bromomethyl)thiazole.

| Nucleophile Type | Example Nucleophile | Product Class |

| Amine (surrogate) | Potassium Phthalimide | Primary Amine (after deprotection) |

| Thiol | Thiophenol | Thioether |

| Alkoxide | Sodium Methoxide | Ether |

Formation of Quaternary Thiazolium Compounds

The nitrogen atom at the 3-position of the thiazole ring possesses a lone pair of electrons and can act as a nucleophile. Alkylation of the thiazole nitrogen with an alkyl halide leads to the formation of a quaternary thiazolium salt. In the context of 5-(bromomethyl)thiazole, an intermolecular reaction with another thiazole molecule could potentially lead to a dimeric thiazolium salt. More commonly, if another reactive site is present on a substituent of the thiazole, an intramolecular cyclization can occur. The formation of these thiazolium salts is significant as they are precursors to N-heterocyclic carbenes, which have applications in catalysis.

Carbon-Carbon Coupling Reactions

While the bromomethyl group is primarily involved in nucleophilic substitution, the thiazole scaffold can be functionalized using modern cross-coupling methodologies. It is important to note that for Suzuki and Heck reactions, the typical substrate is an aryl or vinyl halide. Therefore, these reactions are generally performed on a brominated thiazole ring rather than at the bromomethyl position. However, the principles of these reactions are central to the broader functionalization of the thiazole core.

Suzuki Coupling Applications for Thiazole Functionalization

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. For the functionalization of a thiazole ring, a 2- or 5-bromothiazole (B1268178) derivative would be the typical starting material.

While less common, the Suzuki coupling of benzylic halides, which are analogous in reactivity to 5-(bromomethyl)thiazole, has been reported. These reactions also typically employ a palladium catalyst, such as Pd(OAc)₂, with a suitable phosphine (B1218219) ligand and a base.

Heck Coupling and Related Cross-Coupling Methodologies

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. Similar to the Suzuki coupling, this reaction is most commonly applied to aryl or vinyl halides.

The application of Heck-type reactions to benzylic halides has also been explored. These reactions allow for the formation of a new carbon-carbon bond at the benzylic position. A typical Heck reaction involves a palladium catalyst, a base (such as triethylamine), and an alkene. The reaction with a benzylic halide like 5-(bromomethyl)thiazole would lead to the corresponding allylic thiazole derivative.

The table below provides a general overview of the components for these cross-coupling reactions.

| Reaction | Typical Substrates | Catalyst System | Product |

| Suzuki Coupling | Aryl/Vinyl Halide + Organoboron | Pd(0) catalyst, Base | Biaryl or Vinylarene |

| Heck Coupling | Aryl/Vinyl Halide + Alkene | Pd catalyst, Base | Substituted Alkene |

Ring Modification and Functionalization Reactions of 5-(Bromomethyl)thiazole Hydrochloride

The thiazole ring, a key structural motif in many biologically active compounds, offers multiple sites for chemical modification. The reactivity of this compound is characterized by transformations involving both the thiazole core and its substituents. These reactions, including oxidation, reduction, cyclization, and substitution, are fundamental to the synthesis of diverse and complex molecular architectures.

Oxidation and Reduction Pathways of the Thiazole Ring

The thiazole ring exhibits varied reactivity towards oxidation and reduction, which can affect the nitrogen and sulfur heteroatoms or the ring structure itself.

Oxidation: Oxidation of the thiazole nitrogen atom leads to the formation of aromatic thiazole N-oxides. A variety of oxidizing agents can be employed for this transformation, including meta-chloroperoxybenzoic acid (mCPBA) and hypofluorous acid (HOF·CH3CN). The latter, prepared from fluorine and water in acetonitrile, has been noted as a particularly efficient reagent for this purpose. Oxidation can also occur at the sulfur atom, resulting in non-aromatic sulfoxides or sulfones. Thiazole N-oxides are valuable intermediates in organic synthesis; for example, they can direct palladium-catalyzed C-H arylations to the C2-position under mild conditions. While the thiazole ring is generally resistant to oxidation by nitric acid, it can be opened by strong oxidizing agents like potassium permanganate.

Reduction: The thiazole ring is generally stable towards catalytic hydrogenation with platinum and metal reductions in hydrochloric acid. However, reduction can be achieved under specific conditions. For instance, N-methylated thiazoles can be reduced with sodium borohydride (B1222165) as part of a sequence to convert the thiazole into a formyl group equivalent. The reduction of N-alkyl thiazolium salts with sodium borohydride has been studied in detail, proceeding through the initial formation of a dihydro-derivative (a thiazoline) by hydride attack at the electron-deficient C2-position. This intermediate is then further reduced to a thiazolidine. The use of Raney nickel can lead to desulfurization and subsequent degradation of the thiazole ring.

| Reaction Type | Reagent(s) | Product(s) | Reference(s) |

| N-Oxidation | mCPBA, HOF·CH3CN | Thiazole N-oxide | |

| S-Oxidation | mCPBA, HOF·CH3CN | Thiazole sulfoxide (B87167)/sulfone | |

| Ring Opening | Potassium permanganate | Ring-opened products | |

| Reduction of Thiazolium Salt | Sodium borohydride | Thiazolidine | |

| Desulfurization | Raney Nickel | Degraded ring products |

Cyclization and Condensation Reactions for Complex Molecular Architectures

The functional groups on 5-(bromomethyl)thiazole and related derivatives serve as handles for constructing more complex, often fused, heterocyclic systems through cyclization and condensation reactions.

Cyclization: Intramolecular cyclization of suitably substituted thiazolium salts can lead to stable bicyclic structures. For example, 3-acetonyl-4-methyl-1,3-thiazolium chloride undergoes a unique intramolecular cyclization in basic conditions. Metal-free synthetic strategies have been developed to access 2,5-disubstituted thiazoles from N-substituted α-amino acids, proceeding through carboxylic acid activation, intramolecular cyclization, and sulfoxide deoxygenation. Visible-light-promoted cascade cyclization of 2-haloaryl isothiocyanates and isocyanides provides an efficient, metal-free route to benzo[d]imidazo[5,1-b]thiazoles.

Condensation: Condensation reactions are widely used to build fused-ring systems containing a thiazole moiety. A common strategy involves the reaction of a thiazole derivative with a binucleophilic species. For instance, thiazolo[3,2-a]pyrimidines, a class of compounds with various biological activities, are synthesized through the cyclocondensation of a substituted 4-phenylthiazole-2-amine with acetylacetone (B45752) and various aromatic aldehydes. Similarly, the reaction of 2-aminothiophenols with various aldehydes or their equivalents leads to the formation of benzothiazoles. The Hantzsch thiazole synthesis, a classic condensation method, involves the reaction of an α-haloketone with a thiourea (B124793) derivative, and can be used to create complex, functionalized thiazoles in one-pot procedures. These reactions often form the basis for creating libraries of bioactive compounds.

| Reaction Type | Reactants | Product System | Reference(s) |

| Intramolecular Cyclization | Substituted Thiazolium Salt | Bicyclic Thiazole Derivative | |

| Cascade Cyclization | 2-Haloaryl isothiocyanate, Isocyanide | Benzo[d]imidazo[5,1-b]thiazole | |

| Cyclocondensation | 4-Phenylthiazole-2-amine, Acetylacetone, Aldehyde | Thiazolo[3,2-a]pyrimidine | |

| Condensation | 2-Aminothiophenol, Aldehyde | Benzothiazole (B30560) | |

| Hantzsch Synthesis | α-Haloketone, Thiourea, Aldehyde | Substituted Thiazole |

Electrophilic and Nucleophilic Aromatic Substitutions on the Thiazole Core

The aromatic nature of the thiazole ring allows it to undergo both electrophilic and nucleophilic substitution reactions, although its reactivity is influenced by the heteroatoms. The electron-donating sulfur atom tends to direct electrophiles to the C5 position, while the electron-withdrawing nitrogen atom deactivates the ring, particularly at the C2 and C4 positions, making them susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution: Calculated pi-electron density indicates that C5 is the primary site for electrophilic substitution. Reactions such as halogenation and sulfonation preferentially occur at the C5 position. If the C5 position is already occupied, electrophilic attack at other positions becomes difficult. However, the presence of electron-donating groups at the C2 position can facilitate electrophilic attack at C5 even under mild conditions.

Nucleophilic Aromatic Substitution: The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. Nucleophilic substitution reactions, such as the displacement of a halogen atom, typically require either a strong nucleophile or activation of the ring, for instance, by quaternization of the ring nitrogen (forming a thiazolium salt). Deprotonation with strong bases, like organolithium compounds, occurs readily at the C2-H, generating a 2-lithiothiazole which can then react with various electrophiles. This C2-lithiated species can also be formed via metal-halogen exchange from 2-bromothiazole.

| Position | Reaction Type | Reactivity/Directing Effects | Reference(s) |

| C5 | Electrophilic Substitution | Preferred site for halogenation, sulfonation, mercuration. | |

| C2 | Nucleophilic Substitution | Most susceptible position; requires strong nucleophiles or ring activation. | |

| C2 | Deprotonation/Lithiation | Readily deprotonated by strong bases (e.g., n-butyllithium). | |

| C4 | Electrophilic Substitution | Less reactive than C5. |

This table provides a general overview of reactivity.

**Note: The following sections (3.3.4 and 3.3.5) describe reactions that are not directly on the thiazole core itself but involve the transformation of substituents attached to it, such as the bromomethyl group in 5-(bromomethyl)thiazole. These reactions are crucial for elaborating the structure of thiazole-containing molecules.

Arbuzov Reaction and its Influence on Thiazole Substituents

The Arbuzov reaction is a cornerstone in organophosphorus chemistry, primarily used for the synthesis of phosphonates, which are key intermediates for olefination reactions. For thiazole-containing compounds, this reaction typically involves the treatment of a halomethylthiazole, such as 5-(bromomethyl)thiazole, with a trialkyl phosphite (B83602).

The reaction proceeds via a nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the bromomethyl group. This SN2 displacement of the bromide ion forms a quasi-phosphonium salt intermediate. In the subsequent step, the displaced bromide anion attacks one of the alkyl groups of the phosphite ester, leading to the formation of the final dialkyl phosphonate (B1237965) product and an alkyl halide byproduct.

This transformation is highly influential as it converts the reactive bromomethyl group into a stable phosphonate ester. This phosphonate is a crucial precursor for the Wittig-Horner reaction, enabling the extension of the carbon chain at the C5 position of the thiazole ring. In some cases, the conditions of the Arbuzov reaction, particularly the use of triethyl phosphite which has known reducing properties, can lead to side reactions. For instance, it has been observed that a bromine substituent at the C5 position of the thiazole ring can be reduced (removed) during the formation of the phosphonate from a 2-(bromomethyl)-5-bromothiazole derivative.

General Scheme of Arbuzov Reaction on a Bromomethylthiazole:

Thiazole-CH₂Br + P(OR)₃ → Thiazole-CH₂P(O)(OR)₂ + RBr

| Substrate | Reagent | Product | Reference(s) |

| 5-(Bromomethyl)thiazole derivative | Triethyl phosphite | Diethyl (thiazol-5-ylmethyl)phosphonate derivative | |

| 2-Bromomethyl-5-arylthiazole | Triethyl phosphite | Diethyl (5-arylthiazol-2-ylmethyl)phosphonate |

Wittig-Horner Reaction in Thiazole Derivative Synthesis

The Wittig-Horner reaction, also known as the Horner-Wadsworth-Emmons (HWE) reaction, is a widely used modification of the Wittig reaction for the synthesis of alkenes from carbonyl compounds. In the context of thiazole chemistry, it is instrumental in converting thiazole-substituted phosphonates, synthesized via the Arbuzov reaction, into vinylthiazole derivatives.

The reaction begins with the deprotonation of the phosphonate ester at the carbon adjacent to the phosphorus atom, typically using a strong base such as sodium hydride (NaH) or n-butyllithium (n-BuLi), to form a stabilized phosphonate carbanion. This nucleophilic carbanion then adds to an aldehyde or ketone. The resulting intermediate subsequently eliminates a dialkylphosphate salt to form a carbon-carbon double bond.

A significant advantage of the Wittig-Horner reaction is that the dialkylphosphate byproduct is water-soluble, simplifying its removal from the reaction mixture compared to the triphenylphosphine (B44618) oxide generated in the standard Wittig reaction. Furthermore, the HWE reaction with stabilized phosphonate carbanions, like those derived from 5-(bromomethyl)thiazole, generally exhibits high (E)-stereoselectivity, leading predominantly to the formation of the trans-alkene. This stereocontrol is a key feature, and variations of the reaction, such as the Still-Gennari modification using trifluoroethyl phosphonates, can be employed to selectively produce (Z)-alkenes.

This reaction provides a powerful and versatile method for introducing a vinyl group onto the thiazole scaffold, which can then be further functionalized, making it a critical tool in the synthesis of complex thiazole-containing molecules like stilbene (B7821643) analogs.

| Phosphonate Reactant | Carbonyl Reactant | Base | Product (Alkene) | Stereoselectivity | Reference(s) |

| Diethyl (thiazol-5-ylmethyl)phosphonate | Benzaldehyde (B42025) derivative | NaH | (E)-5-(2-Arylvinyl)thiazole | Predominantly (E) | |

| Diethyl (thiazol-2-ylmethyl)phosphonate | Aromatic Aldehyde | NaH, n-BuLi | (E)-2-(2-Arylvinyl)thiazole | Predominantly (E) |

Applications in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate

The versatility of 5-(bromomethyl)thiazole (B67080) hydrochloride as a synthon is well-established in the synthesis of diverse and complex molecules.

The thiazole (B1198619) motif is a core component of numerous biologically active compounds, and 5-(bromomethyl)thiazole hydrochloride provides a direct route to incorporate this valuable scaffold. wisdomlib.orgnih.gov The reactivity of the bromomethyl group allows for straightforward nucleophilic substitution reactions, enabling the attachment of the thiazole moiety to various molecular backbones. This strategy is employed in the development of novel therapeutic agents and crop protection chemicals. nbinno.com Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netmdpi.commdpi.com In the agrochemical sector, thiazole-containing compounds have been developed as potent insecticides and fungicides. researchgate.net

The synthesis of complex heterocyclic systems often relies on the use of versatile building blocks like this compound. It serves as a precursor for the construction of fused heterocyclic systems, where the thiazole ring is annulated with other rings, leading to novel chemical entities with unique properties. mdpi.com For instance, it can be utilized in multi-step reactions to create polycyclic structures that are scaffolds for new drug candidates. The Hantzsch thiazole synthesis, a classic method for thiazole ring formation, often involves the reaction of an α-haloketone with a thioamide; this compound can be considered a pre-formed thiazole with a reactive handle, simplifying the synthesis of more elaborate derivatives. mdpi.com

The ability to introduce the 5-(thiazolyl)methyl group into a wide range of organic molecules allows for the generation of compound libraries with diverse chemical and physical properties. nih.gov This diversity is crucial in the early stages of drug discovery and materials science. By reacting this compound with different nucleophiles, chemists can systematically modify the structure of a lead compound to optimize its biological activity or physical characteristics. nih.gov This approach has led to the discovery of numerous compounds with unique pharmacological profiles. wisdomlib.org

Construction of Biologically Active Scaffolds

The thiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of approved drugs and biologically active natural products. researchgate.netmdpi.com this compound is a key reagent for introducing this important structural motif.

The incorporation of the thiazole ring into molecules is a well-established strategy for enhancing or conferring biological activity. mdpi.comnih.gov Thiazole-containing compounds have demonstrated a remarkable range of bioactivities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antioxidant effects. nih.govmdpi.comresearchgate.netresearchgate.net The synthesis of these molecules often involves the use of reactive thiazole intermediates like this compound to attach the thiazole scaffold to other pharmacophores. researchgate.net

| Bioactivity | Examples of Thiazole-Containing Drug Classes | References |

|---|---|---|

| Antimicrobial | Penicillins, Cephalosporins | researchgate.netmdpi.com |

| Anticancer | Dasatinib, Ixabepilone | researchgate.netresearchgate.netnih.gov |

| Anti-inflammatory | Meloxicam, Fanetizole | researchgate.netnih.gov |

| Anticonvulsant | Riluzole | nih.govdrugbank.commdpi.comnih.gov |

| Antiviral | Ritonavir | wisdomlib.org |

By strategically designing molecules that incorporate the 5-methylthiazole (B1295346) moiety, researchers have developed compounds with specific and potent pharmacological effects.

Antimicrobial Agents: The thiazole ring is a cornerstone in the development of antimicrobial drugs. nih.govnih.gov Novel thiazole derivatives synthesized using precursors like 5-(bromomethyl)thiazole have shown significant activity against various bacterial and fungal strains. mdpi.comdntb.gov.ua For example, certain 2,5-disubstituted thiazole derivatives have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Anticancer Agents: Many potent anticancer agents feature a thiazole ring in their structure. mdpi.comresearchgate.netmdpi.com This scaffold can interact with various biological targets involved in cancer progression. nih.gov Synthetic strategies utilizing this compound can lead to the creation of novel compounds that are evaluated for their cytotoxic activity against various cancer cell lines. researchgate.netmdpi.com For instance, some novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives have shown promising anticancer activity. mdpi.com

Anti-inflammatory Agents: Thiazole derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX). researchgate.netnih.gov The synthesis of novel thiazole-containing compounds can lead to the discovery of new anti-inflammatory drugs with potentially improved efficacy and side-effect profiles. researchgate.net

Anticonvulsant Agents: The central nervous system is another area where thiazole derivatives have shown promise. nih.gov Certain thiazole-bearing compounds have been synthesized and evaluated for their anticonvulsant properties, with some showing efficacy in preclinical models of epilepsy. nih.govmdpi.comresearchgate.net

| Pharmacological Action | Example of Synthesized Derivative Class | Key Findings | References |

|---|---|---|---|

| Antimicrobial | 2,5-disubstituted thiazoles | Potent activity against MRSA, VISA, and VRSA strains. | nih.gov |

| Anticancer | 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides | Moderate to high cytotoxic activity against various cancer cell lines. | mdpi.comresearchgate.net |

| Anti-inflammatory | 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones | Moderate to good anti-inflammatory activity, with some compounds being more potent than indomethacin. | nih.gov |

| Anticonvulsant | Thiazole-bearing 4-thiazolidinones | Significant anticonvulsant activity in maximal electroshock seizure (MES) and pentylenetetrazole-induced seizure (scPTZ) tests. | nih.govmdpi.com |

Structure Activity Relationship Sar Studies of 5 Bromomethyl Thiazole Hydrochloride Derivatives

Impact of Substituent Position and Nature on Biological Activity

The placement and chemical nature of substituents on the thiazole (B1198619) ring are critical determinants of the biological activity of its derivatives. These factors can significantly alter the molecule's reactivity, efficacy, and target specificity.

Influence of the Bromomethyl Group on Reactivity and Efficacy

The 5-(bromomethyl)thiazole (B67080) hydrochloride moiety serves as a highly reactive starting material for the synthesis of a wide array of derivatives. The bromomethyl group at the C-5 position is a key functional feature, acting as an electrophilic site that readily participates in nucleophilic substitution reactions. This reactivity is fundamental to its role as a versatile building block in the creation of more complex molecules with diverse biological activities. The carbon-bromine bond is relatively weak, making the bromine atom a good leaving group. This facilitates the attachment of various nucleophiles, allowing for the introduction of a wide range of functional groups at this position.

The reactivity of the bromomethyl group is crucial for the biological efficacy of some of its derivatives. By forming covalent bonds with biological macromolecules, such as proteins and nucleic acids, these compounds can exert their therapeutic effects. For instance, the ability to alkylate specific residues in an enzyme's active site can lead to irreversible inhibition, a mechanism exploited in the design of certain anticancer and antimicrobial agents. The thiazole ring itself, being an electron-rich aromatic system, can influence the reactivity of the bromomethyl group through electronic effects.

Effects of Thiazole Ring Modifications on Cytotoxic Activity

Modifications to the thiazole ring itself have a profound impact on the cytotoxic activity of the resulting derivatives. The electronic and steric properties of substituents on the thiazole nucleus can modulate the molecule's interaction with its biological targets, thereby influencing its potency.

Research has shown that the introduction of different substituents at various positions of the thiazole ring can lead to significant variations in cytotoxic effects. For example, the presence of a phenyl ring attached to the thiazole moiety is often associated with enhanced antitumor activity. Further substitutions on this phenyl ring can fine-tune the cytotoxic profile. For instance, the presence of electron-withdrawing groups like chloro or electron-donating groups like methoxy (B1213986) on the phenyl ring can alter the electronic distribution of the entire molecule, affecting its binding affinity to target proteins. nih.gov

Studies on various substituted diaryl-1,3-thiazole analogues have demonstrated that modifications at different positions of the thiazole ring are crucial for their activity as tubulin blockers, a mechanism relevant to cancer chemotherapy. nih.gov The substitution pattern on the thiazole ring can influence the molecule's ability to fit into the colchicine (B1669291) binding site of tubulin, thereby inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis. nih.gov

The following table summarizes the effects of some thiazole ring modifications on cytotoxic activity based on reported research findings:

| Modification on Thiazole Ring | Effect on Cytotoxic Activity | Potential Mechanism | Reference |

| Substitution with a phenyl group | Essential for activity in some derivatives | Enhances binding to target proteins | nih.gov |

| Substitution with a methyl group | Crucial for activity in certain compounds | Can improve steric fit and hydrophobic interactions | nih.gov |

| Substitution with 4-chlorophenyl or 2,4-dichlorophenyl groups | High degree of efficacy | Alters electronic properties and enhances binding affinity | nih.gov |

| Presence of an imidazotriazole ring | Can exceed the activity of standard drugs | May interact with different or multiple biological targets | nih.gov |

Correlation between Molecular Structure and Pharmacological Profiles

Structural Determinants for Antimicrobial Activity

The antimicrobial activity of thiazole derivatives is highly dependent on their structural features. The thiazole nucleus is a common scaffold in many antimicrobial agents, and modifications to this core can lead to compounds with potent and broad-spectrum activity.

The presence of specific substituents on the thiazole ring and associated moieties plays a critical role in determining the antimicrobial efficacy. For instance, the incorporation of a benzothiazole (B30560) moiety can lead to potent antimicrobial activity, which can be further enhanced by substitutions on the benzothiazole ring, such as with methoxy groups. nih.gov The introduction of bulky and lipophilic groups, like an adamantyl group, can also contribute to significant antibacterial and antifungal activity. nih.gov

Research has highlighted several structural features that are key determinants for the antimicrobial activity of thiazole derivatives:

Presence of a Phenyl Ring with Specific Substituents: Hydroxy and nitro groups on a phenyl ring attached to a dihydrobenzothiazole moiety have been associated with high antimicrobial activity. nih.gov

Incorporation of Other Heterocyclic Rings: The presence of an imidazotriazole ring has been shown to result in potent activity against certain bacterial strains, even exceeding that of standard antibiotics. nih.gov

Nature of the Substituent at the 2-position: The group attached to the C-2 position of the thiazole ring can significantly influence antimicrobial properties. For example, derivatives bearing an amino group at this position have shown notable activity.

Lipophilicity: Increased lipophilicity, often achieved by introducing hydrophobic groups, can enhance the ability of the compound to penetrate microbial cell membranes, leading to improved antimicrobial effects. ekb.eg

The following table provides examples of structural features and their correlation with antimicrobial activity:

| Structural Feature | Associated Antimicrobial Activity | Example Bacterial/Fungal Strains | Reference |

| Methoxy group on a benzothiazole moiety | Potent antimicrobial activity | Not specified | nih.gov |

| Adamantyl group | High antibacterial and fungistatic activity | Various bacteria and fungi | nih.gov |

| Imidazotriazole ring | Potent activity, exceeding standard drugs | Staphylococcus epidermidis | nih.gov |

| Phenyl ring with hydroxy and nitro groups | High antimicrobial activity | Various bacterial strains | nih.gov |

| Chloro and phenyl group substitutions | Enhanced lipophilicity and interaction with microbial membranes | Bacillus subtilis, Escherichia coli, Botrytis fabae | ekb.eg |

Elucidation of Structural Features for Antitumor/Cytotoxic Efficacy

The antitumor and cytotoxic efficacy of thiazole derivatives is intricately linked to their molecular structure. Specific structural motifs have been identified as being crucial for their ability to inhibit cancer cell growth.

The presence of a substituted phenyl ring is a recurring feature in many cytotoxic thiazole derivatives. The nature and position of the substituents on this phenyl ring can significantly impact the compound's potency. For example, m,p-dimethyl substitution on the phenyl ring has been found to be essential for the cytotoxic activity of certain N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides. nih.gov

Furthermore, the replacement of certain groups on the thiazole moiety can be critical for antitumor activity. In some instances, replacing an N,N-dimethyl group with a simple methyl group on the thiazole ring, in conjunction with specific substitutions on an attached phenyl ring, is crucial for the observed anticancer effects. nih.gov

Molecular docking studies have helped to elucidate the structural basis for the antitumor activity of some thiazole derivatives. For instance, certain compounds have been shown to bind to the colchicine binding site of tubulin, thereby inhibiting its polymerization. nih.gov The binding affinity and inhibitory potency are highly dependent on the specific structural features of the thiazole derivative.

Key structural determinants for antitumor/cytotoxic efficacy include:

Substituted Phenyl Ring: The presence and substitution pattern of a phenyl ring attached to the thiazole core are often critical.

Modifications on the Thiazole Ring: Substitutions at various positions of the thiazole ring can significantly modulate cytotoxic activity.

The following table summarizes some structural features and their impact on antitumor/cytotoxic efficacy:

| Structural Feature | Effect on Antitumor/Cytotoxic Efficacy | Target Cancer Cell Line (if specified) | Reference |

| m,p-dimethyl substitution on phenyl ring | Essential for cytotoxic activity | Not specified | nih.gov |

| Replacement of N,N-dimethyl with a methyl group on the thiazole ring | Crucial for antitumor activity | Not specified | nih.gov |

| Presence of a p-tolylthiazole substitute | Higher antioxidant properties which can be linked to anticancer effects | Not specified | nih.gov |

| 4-cholorophenyl and 2,4- dicholorophenyl groups on the thiazole ring | High degree of efficacy | Not specified | nih.gov |

| Inhibition of tubulin polymerization | Potent antiproliferative efficacy | Various cancer cell lines | nih.gov |

Relationship with Anti-inflammatory and Antioxidant Properties

Thiazole derivatives have also been investigated for their anti-inflammatory and antioxidant properties. The structural features that confer these activities are often related to the molecule's ability to scavenge free radicals or inhibit pro-inflammatory enzymes. researchgate.netnih.gov

The antioxidant properties of thiazole derivatives are often attributed to the presence of electron-donating substituents, which can stabilize the molecule after donating an electron to a free radical. nih.gov For example, the presence of an electron-donating substituent on an aldehyde used in the synthesis of certain thiazole derivatives has been shown to be responsible for their radical scavenging properties. nih.gov

In terms of anti-inflammatory activity, some thiazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov The ability to selectively inhibit COX-2 over COX-1 is a desirable feature for anti-inflammatory drugs, as it can reduce the risk of gastrointestinal side effects. The structural features that govern this selectivity are a subject of ongoing research.

The following table highlights the relationship between structural features and anti-inflammatory/antioxidant properties:

| Structural Feature | Associated Property | Mechanism of Action (if known) | Reference |

| Electron-donating substituent on an attached aldehyde | Radical scavenging properties | Stabilization of the radical species | nih.gov |

| p-tolylthiazole substitute | Higher antioxidant properties | Not specified | nih.gov |

| Presence of a fluoro group on a para position in a phenyl ring | Active as a cardiotonic, which can be related to antioxidant effects | Not specified | nih.gov |

| Inhibition of COX-1 enzymes | Anti-inflammatory activity | Blocks the production of prostaglandins | nih.gov |

Insights into Antiviral and Anti-tubercular Activities

The modification of the 5-(bromomethyl)thiazole core has led to the development of compounds with notable activity against various viral and bacterial pathogens. The inherent reactivity of the bromomethyl group allows for the introduction of diverse functionalities, significantly influencing the biological profile of the resulting molecules.

While specific studies focusing exclusively on derivatives of 5-(bromomethyl)thiazole hydrochloride are limited in the public domain, the broader class of thiazole derivatives has demonstrated significant potential. For instance, various thiazole-containing compounds have been reported to exhibit strong antiviral properties against a range of viruses, including influenza, coronaviruses, herpes viruses, and hepatitis B and C. nih.govresearchgate.net The antiviral mechanism often involves the inhibition of key viral enzymes or interference with viral replication processes. jchemrev.com

In the context of anti-tubercular activity, thiazole derivatives have emerged as a promising class of compounds. bohrium.com They have been shown to be effective against Mycobacterium tuberculosis, including drug-resistant strains. researchgate.net The structural modifications on the thiazole ring play a crucial role in determining the potency and selectivity of these compounds. For example, the introduction of specific substituents can enhance the compound's ability to penetrate the mycobacterial cell wall and inhibit essential enzymes involved in its growth and survival. researchgate.net

The general SAR for antimicrobial thiazoles suggests that the nature and position of substituents on the thiazole ring, as well as the presence of other heterocyclic moieties, significantly impact their activity. jchemrev.com

Structural Requirements for Enzyme Inhibition (e.g., COX-1, 5-Lipoxygenase, Topoisomerase IB)

Derivatives of 5-(bromomethyl)thiazole have also been investigated as inhibitors of various enzymes implicated in disease pathogenesis. The ability to selectively target these enzymes is a key focus of drug design and development.

Cyclooxygenase-1 (COX-1) Inhibition:

Cyclooxygenase enzymes are involved in the inflammatory pathway. While many anti-inflammatory drugs target COX-2, selective COX-1 inhibitors are also of interest for certain therapeutic applications. The SAR of thiazole derivatives as COX inhibitors reveals that the nature of the substituents on the thiazole ring and attached aryl groups influences their potency and selectivity. For some thiazole-based compounds, the introduction of bulky and lipophilic substituents can lead to good COX-2 inhibitory potency, while other modifications can result in moderate to good COX-1 inhibition. nih.govnih.gov For instance, the replacement of a benzothiazole ring with a benzoisothiazole resulted in less active compounds as COX-1 inhibitors. nih.gov

5-Lipoxygenase (5-LOX) Inhibition:

5-Lipoxygenase is another key enzyme in the inflammatory cascade, responsible for the production of leukotrienes. Thiazole derivatives have been explored as 5-LOX inhibitors. Studies have shown that specific substitutions on the thiazole ring can lead to potent 5-LOX inhibition. For example, the introduction of an adamantanyl substituent at position 4 of the thiazole ring has been shown to confer good LOX inhibitory activity. nih.gov The nature of the substituents on the benzene (B151609) ring attached to the thiazole core also plays a significant role, with groups like nitro and chloro at specific positions enhancing LOX inhibition. nih.gov

Topoisomerase IB Inhibition:

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. A series of thiazole-based stilbene (B7821643) analogs, synthesized from 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazoles, have been evaluated for their DNA topoisomerase IB (Top1) inhibitory activity. These studies revealed that the synthesized compounds possessed variable Top1 inhibitory activity. The halogen substituent at the 4-position of the phenyl ring attached to the thiazole was found to remarkably affect the inhibition against Top1. For instance, one of the most potent compounds identified was (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole, which exhibited excellent Top1 inhibition comparable to the known inhibitor camptothecin. This highlights the importance of the substituents on both the thiazole and the attached phenyl rings for potent topoisomerase inhibition.

| Derivative Class | Enzyme Target | Key Structural Features for Activity |

| Thiazole-based stilbene analogs | Topoisomerase IB | Halogen at the 4-position of the phenyl ring; specific styryl substitutions. |

| General Thiazole Derivatives | COX-1 | Nature of substituents on thiazole and aryl rings. nih.gov |

| General Thiazole Derivatives | 5-Lipoxygenase | Adamantanyl substituent at position 4; specific substitutions on the attached benzene ring. nih.gov |

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms

Mechanistic Pathways of Nucleophilic Substitution at the Bromomethyl Site

The bromomethyl group attached to the thiazole (B1198619) ring at the 5-position is a primary site for nucleophilic substitution reactions. The mechanism of these reactions is influenced by the electronic properties of the thiazole ring and the nature of the nucleophile. The carbon of the bromomethyl group is electrophilic, making it susceptible to attack by nucleophiles. The bromide ion is a good leaving group, facilitating the substitution process.

Generally, such substitutions can proceed through either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) pathway. An SN2 mechanism is often favored, involving a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral. This pathway is typical for primary alkyl halides like the bromomethyl group.

However, the adjacent thiazole ring can play a role in stabilizing a potential carbocation intermediate through resonance, which might suggest the possibility of an SN1 pathway under certain conditions. The heteroatoms in the ring, particularly the sulfur atom, can provide anchimeric assistance, participating in the displacement of the leaving group to form a bridged intermediate, which is then opened by the nucleophile. This neighboring group participation can affect both the rate and stereochemistry of the reaction. For instance, in the related compound 2-bromomethyl-1,3-thiaselenole, the selenium atom provides high anchimeric assistance in nucleophilic substitution reactions. nih.gov The choice between these pathways is ultimately dictated by factors such as the solvent, the strength of the nucleophile, and steric effects. rsc.org

Proposed Mechanisms for Thiazole Ring Formation and Functionalization

The synthesis of the thiazole ring itself is most commonly achieved through the Hantzsch thiazole synthesis. mdpi.comnih.govmdpi.com This versatile method involves the condensation reaction between an α-halocarbonyl compound (like an α-haloketone or α-haloaldehyde) and a thioamide or thiourea (B124793). mdpi.comresearchgate.net The mechanism proceeds via a nucleophilic attack of the sulfur atom from the thioamide onto the carbonyl carbon of the α-halocarbonyl, followed by cyclization and dehydration to form the aromatic thiazole ring. mdpi.com

Once formed, the thiazole ring can undergo further functionalization. The electronic nature of the ring influences its reactivity towards electrophiles and nucleophiles. The thiazole ring is generally considered electron-rich, but the positions have different reactivities. The C2 position is the most electron-deficient and can be deprotonated by strong bases like organolithium compounds, creating a nucleophilic center for reaction with various electrophiles. pharmaguideline.com Electrophilic substitution reactions, such as halogenation, preferentially occur at the C5 position, which is the most electron-rich, unless it is already substituted. pharmaguideline.com Nucleophilic aromatic substitution (SNAr) can also occur, particularly if the ring is substituted with strong electron-withdrawing groups or at halogenated positions. sciepub.comnih.gov

Role of Intermediates in Multi-Step Thiazole Syntheses

In multi-step syntheses involving thiazole formation, intermediates play a critical role in determining the final product structure and yield. In the Hantzsch synthesis, the initial reaction between the α-bromoketone and the thioamide forms a key intermediate. nih.govmdpi.com This intermediate then undergoes an intramolecular cyclization, which is often the rate-determining step, followed by dehydration to yield the final thiazole product.

The stability and reactivity of these intermediates are crucial. In some synthetic strategies, such as continuous flow processes, intermediates are generated and consumed in subsequent steps without being isolated. nih.gov This approach can improve efficiency and yield by minimizing the handling of potentially unstable intermediates. The study of reaction pathways in related heterocyclic systems has shown that intermediates, such as seleniranium cations, can dictate the regioselectivity of the reaction, leading to different products through rearrangement or ring-opening pathways. nih.gov Understanding and controlling the formation and fate of these intermediates is essential for the successful synthesis of complex thiazole derivatives. nih.govnih.gov

Computational Chemistry Approaches

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com For derivatives of 5-(bromomethyl)thiazole (B67080), which are often synthesized as potential biologically active agents, docking studies provide valuable insights into their interactions with specific protein targets. mdpi.com

These studies can identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and arene-cation interactions, between the thiazole derivative (the ligand) and the amino acid residues in the active site of the target protein. nih.govsemanticscholar.org The results are often expressed as a binding energy or docking score, which estimates the binding affinity. nih.gov Lower binding energies typically indicate a more stable ligand-protein complex. This information is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. mdpi.com

| Thiazole Derivative Class | Protein Target | Key Interactions Noted | Reported Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| 1,3-Thiazoline derivatives | Penicillin-binding protein 4 (PBP4) of E. coli | Hydrogen bond with ASN 308, Carbon-hydrogen bonds with SER 303 | -5.2 | nih.gov |

| Antipyrine-thiazole hybrids | Staphylococcus aureus protein (3HUN) | Not specified | -7.6 to -8.5 | |

| 2-Ethylidenehydrazono-5-arylazothiazoles | Rho6 protein | Hydrogen bonding with Gln158, Arene-cation interaction with Arg108 | -9.2 to -9.4 | semanticscholar.org |

| N-substituted thiazole derivatives | FabH inhibitor (3iL9) | 4-10 Hydrogen bonds | -102.6 to -144.2 (MolDock Score) | wjarr.com |

In Silico Prediction of Biological Activity (e.g., PASS) and Drug-Likeness

In addition to predicting binding modes, computational tools are widely used to forecast the biological activity spectrum and assess the drug-likeness of novel compounds.

Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a wide range of biological activities (e.g., antibacterial, antifungal, anticancer) based on the structural formula of a compound. wjarr.comresearchgate.net The prediction is based on a comparison of the compound's structure with a large database of known biologically active substances. The results are presented as a list of potential activities with corresponding probabilities (Pa for "probably active" and Pi for "probably inactive"). This allows for the rapid screening of virtual libraries of compounds to identify promising candidates for further investigation. researchgate.net

Drug-likeness is a qualitative concept used in drug design to evaluate how "drug-like" a compound is with respect to factors like bioavailability. scispace.com A common method for assessing drug-likeness is to check for compliance with Lipinski's Rule of Five. nih.govmdpi.com This rule outlines physicochemical property ranges commonly found in orally active drugs. Computational tools like SwissADME can calculate these properties (molecular weight, logP, number of hydrogen bond donors and acceptors) from a compound's structure and predict its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govmdpi.com These predictions help to prioritize compounds that are more likely to have favorable pharmacokinetic properties and avoid potential liabilities early in the drug discovery process. mdpi.com

| Parameter (Lipinski's Rule of Five) | Generally Accepted Range for Drug-Likeness |

|---|---|

| Molecular Weight (MW) | ≤ 500 g/mol |

| Log P (octanol-water partition coefficient) | < 5 |

| Hydrogen Bond Donors (HBDs) | ≤ 5 |

| Hydrogen Bond Acceptors (HBAs) | ≤ 10 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

The electronic properties of thiazole and its derivatives are of significant interest due to their presence in numerous biologically active compounds. nih.gov The thiazole ring is an aromatic system, with delocalized π-electrons that contribute to its stability and reactivity. nih.govwikipedia.org The nitrogen and sulfur heteroatoms influence the electron distribution within the ring, creating sites susceptible to both electrophilic and nucleophilic attack. wikipedia.orgphyschemres.org

Key reactivity descriptors that can be derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability. researchgate.netatlantis-press.com The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. dergipark.org.tr

For 5-(bromomethyl)thiazole hydrochloride, the presence of the electron-withdrawing bromomethyl group at the C5 position and the protonation of the thiazole nitrogen would significantly influence its electronic properties. The calculated π-electron density often indicates that C5 is a primary site for electrophilic substitution in the neutral thiazole ring. wikipedia.org However, the substituents and the hydrochloride form will alter this reactivity pattern.

Other important reactivity descriptors that can be calculated include:

Chemical Potential (μ): A measure of the escaping tendency of an electron from a stable system.

Global Hardness (η): Resistance to change in electron distribution.

Global Softness (σ): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These parameters provide a quantitative basis for predicting how this compound might interact with other molecules, for instance, in biological systems or synthetic reactions.

Below is an interactive table showcasing typical reactivity descriptors calculated for thiazole derivatives, which can be considered as illustrative examples for understanding the potential properties of this compound.

| Descriptor | Typical Calculated Value (a.u.) | Interpretation |

| EHOMO | -0.25 to -0.35 | Electron-donating ability |

| ELUMO | -0.05 to -0.15 | Electron-accepting ability |

| Energy Gap (ΔE) | 0.15 to 0.25 | Chemical stability and reactivity |

| Chemical Potential (μ) | -0.15 to -0.25 | Escaping tendency of electrons |

| Global Hardness (η) | 0.075 to 0.125 | Resistance to electronic change |

| Global Softness (σ) | 8.0 to 13.3 | Capacity to receive electrons |

| Electrophilicity Index (ω) | 0.09 to 0.21 | Propensity to act as an electrophile |

Note: These values are hypothetical and serve for illustrative purposes, based on general findings for thiazole derivatives.

Conformational Analysis and Molecular Dynamics Simulations of Thiazole Derivatives

The three-dimensional structure and dynamic behavior of a molecule are critical to its function, particularly in biological contexts where specific conformations are often required for binding to receptors or enzymes. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential shapes a molecule can adopt and its movements over time. nih.govresearchgate.net

For this compound, conformational flexibility would primarily arise from the rotation around the single bond connecting the bromomethyl group to the thiazole ring. While the thiazole ring itself is largely planar and rigid due to its aromatic character, the orientation of the side chain can vary. wikipedia.orgresearchgate.net Conformational analysis of similar structures, such as thiazole-5-carboxylic acid, has been performed using DFT to identify stable conformers and the energy barriers between them. dergipark.org.trdergipark.org.tr Such studies reveal that different orientations of the substituent group relative to the ring can have varying energies, with some conformations being more stable than others. dergipark.org.trdergipark.org.tr

Molecular dynamics simulations provide a more dynamic picture of the molecule's behavior. plos.orgnih.gov By simulating the movements of atoms over time, MD can reveal how the molecule flexes, bends, and rotates in different environments (e.g., in a solvent or interacting with a biological macromolecule). nih.govplos.orgnih.gov For thiazole derivatives, MD simulations have been employed to assess the stability of their binding modes within protein active sites. nih.govresearchgate.net These simulations can calculate parameters such as the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation and the root-mean-square fluctuation (RMSF) to identify which parts of the molecule are more mobile. researchgate.net

In the context of this compound, MD simulations could be used to:

Determine the preferred orientation of the bromomethyl side chain.

Analyze the interaction of the molecule with solvent molecules.

Predict its behavior in a biological environment, such as its ability to approach and interact with a target protein.

The following interactive table presents a hypothetical summary of results from a conformational analysis and molecular dynamics simulation for a generic thiazole derivative, illustrating the type of data that could be generated for this compound.

| Analysis Type | Parameter | Hypothetical Finding | Significance |

| Conformational Analysis | Number of Stable Conformers | 2 | Indicates distinct low-energy orientations of the bromomethyl group. |

| Conformational Analysis | Relative Energy of Conformers | 0 kcal/mol and 1.5 kcal/mol | Shows the energy difference between the stable conformations. |

| Molecular Dynamics | Average RMSD | 1.2 Å | Suggests the overall conformational stability of the molecule during the simulation. |

| Molecular Dynamics | RMSF of Bromomethyl Group | 2.5 Å | Indicates higher flexibility of the side chain compared to the thiazole ring. |

| Molecular Dynamics | Solvent Accessible Surface Area (SASA) | 150 Ų | Provides a measure of the molecule's exposure to the solvent. |

Note: These findings are illustrative and based on general principles of conformational analysis and molecular dynamics simulations of small molecules.

Conclusion and Future Research Directions

Summary of Key Research Advancements in 5-(Bromomethyl)thiazole (B67080) Hydrochloride Chemistry

Research surrounding 5-(Bromomethyl)thiazole hydrochloride has primarily focused on its utility as a synthetic intermediate. The presence of a reactive bromomethyl group at the 5-position of the thiazole (B1198619) ring makes it a valuable precursor for introducing the thiazole moiety into larger molecular frameworks. cymitquimica.com This has been instrumental in the development of compounds with significant biological activities.

Key advancements can be categorized by the types of structures synthesized from this precursor:

Novel Heterocyclic Systems: this compound has been employed in the synthesis of novel fused heterocyclic systems. For instance, it can be reacted with various nucleophiles, such as amines and thiols, to construct more complex polycyclic structures that are often explored for their pharmacological properties.

Linker Chemistry: The bromomethyl group serves as an effective linker, allowing for the conjugation of the thiazole ring to other pharmacophores. This strategy is crucial in medicinal chemistry for the development of hybrid molecules that can target multiple biological pathways.

Substituent Effect Studies: The reactivity of the bromomethyl group allows for the systematic introduction of a wide array of substituents at the 5-position of the thiazole ring. This has enabled detailed structure-activity relationship (SAR) studies, providing insights into how modifications at this position influence the biological activity of the resulting compounds. nih.gov

Emerging Synthetic Methodologies and Reagents for Enhanced Efficiency and Selectivity

The synthesis of thiazole derivatives, including precursors like this compound, has seen significant innovation aimed at improving efficiency, selectivity, and sustainability.

Traditional vs. Modern Synthetic Approaches for Thiazole Ring Formation

| Method | Description | Advantages | Disadvantages |

| Hantzsch Thiazole Synthesis | Condensation reaction of α-haloketones with thioamides. ijarsct.co.in | Well-established, versatile for a wide range of substituents. mdpi.com | Often requires harsh reaction conditions and can produce significant waste. bepls.com |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. bepls.com | Reduced reaction times, often higher yields, and can be more environmentally friendly. acs.org | Requires specialized equipment. |

| Ultrasonic-Mediated Synthesis | Employs ultrasonic waves to promote the reaction. bepls.commdpi.com | Mild reaction conditions, improved yields, and shorter reaction times. mdpi.com | Scalability can be a challenge. |

| Green Catalysts | Use of environmentally benign and recyclable catalysts, such as silica-supported tungstosilisic acid or chitosan (B1678972) hydrogels. bepls.commdpi.com | Sustainable, reduces waste, and often allows for milder reaction conditions. nih.gov | Catalyst development and optimization can be time-consuming. |

| One-Pot Multi-Component Reactions | Combining multiple reaction steps into a single procedure without isolating intermediates. bepls.com | Increased efficiency, reduced waste, and simplified experimental setup. acs.org | Can be challenging to optimize for all substrates. |

For the introduction of the bromomethyl group, traditional methods often involve the bromination of a corresponding methylthiazole precursor. Newer methodologies focus on more selective and safer brominating agents to avoid side reactions and improve yields.

Untapped Potential in Diverse Fields: Medicinal Chemistry, Agrochemicals, and Advanced Materials

The versatility of the thiazole scaffold suggests that this compound has significant untapped potential in several key areas. wjrr.org

Medicinal Chemistry: Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govbohrium.comnih.gov this compound can serve as a key starting material for the synthesis of novel drug candidates. For example, it can be used to synthesize derivatives that act as enzyme inhibitors or receptor antagonists by introducing specific functional groups that interact with biological targets. The development of new thiazole-containing compounds is a promising avenue for combating drug resistance. bohrium.com

Agrochemicals: Thiazole-containing compounds are also prevalent in the agrochemical industry, with applications as fungicides, herbicides, and insecticides. The ability to easily modify the structure of this compound allows for the creation of libraries of new compounds that can be screened for potent and selective agrochemical activity. This could lead to the development of more effective and environmentally benign crop protection agents.

Advanced Materials: The thiazole ring possesses interesting electronic and photophysical properties. This makes thiazole-containing compounds candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), sensors, and conductive polymers. This compound provides a convenient entry point for incorporating the thiazole moiety into larger polymeric or supramolecular structures designed for specific material functions.

Future Directions in Mechanistic Understanding and Rational Design of Thiazole-Based Compounds

While the synthetic utility of thiazoles is well-established, there are several areas where future research could lead to significant breakthroughs:

Mechanistic Insights: A deeper understanding of the reaction mechanisms involved in both the synthesis of thiazoles and their subsequent functionalization is crucial. This includes studying the role of catalysts in promoting bond formation and controlling regioselectivity. Computational modeling and advanced spectroscopic techniques can be employed to elucidate reaction pathways and transition states.

Rational Drug Design: The wealth of data on the biological activities of thiazole derivatives can be leveraged for more rational drug design. By combining computational chemistry, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, with synthetic chemistry, it is possible to design and synthesize new thiazole-based compounds with improved potency and selectivity for specific biological targets.

Sustainable Chemistry: The development of even more sustainable and environmentally friendly methods for the synthesis of thiazole derivatives will continue to be a priority. nih.gov This includes the use of renewable starting materials, solvent-free reaction conditions, and highly efficient and recyclable catalysts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Bromomethyl)thiazole hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : A high-yield approach involves the Staudinger reduction of 5-(azidomethyl)thiazole using triphenylphosphine and hydrochloric acid. This method achieves ~82% isolated yield, with structural confirmation via -NMR (e.g., δ 9.75 ppm for the thiazole proton and δ 4.58 ppm for the aminomethyl group) and HRMS (m/z 115.0 [M+H]) . Optimization includes maintaining anhydrous conditions, controlling reaction temperature (room temperature preferred), and using purified starting materials to minimize side reactions.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : -NMR identifies proton environments (e.g., bromomethyl protons at δ ~4.4–4.6 ppm; thiazole ring protons at δ 8.3–9.7 ppm) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 178.05 [M+H] for the bromomethyl precursor) .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C-Br stretch at ~600 cm) .

- Elemental Analysis : Validates purity by comparing experimental vs. calculated C/H/N/S ratios.

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Avoid exposure to moisture, as hydrolysis can degrade the bromomethyl group. Safety data sheets recommend using PPE (gloves, goggles) due to its irritant properties .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The bromine atom acts as a leaving group in SN2 reactions, facilitated by the electron-withdrawing thiazole ring. Computational studies (e.g., DFT) can model transition states, while experimental kinetic assays (varying nucleophiles like amines or thiols) quantify reactivity. Evidence from Mannich condensations suggests the thiazole ring stabilizes iminium intermediates, enhancing electrophilicity .

Q. How can researchers resolve contradictions in reported yields for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from differences in reaction conditions (e.g., solvent polarity, catalyst loading). For example, Staudinger reductions in CDOD vs. DMSO may alter yields due to solvent coordination effects . Systematic optimization via Design of Experiments (DoE) can identify critical factors (temperature, stoichiometry) and improve reproducibility.

Q. What role does this compound play in synthesizing bioactive heterocycles?

- Methodological Answer : It serves as a key intermediate for:

- Antimicrobial Agents : Coupling with triazoles (e.g., Compound 9c in ) via click chemistry yields thiazole-triazole hybrids with MIC values <1 µg/mL against Gram-positive bacteria .

- Kinase Inhibitors : Aminomethyl derivatives (e.g., Compound 23 in ) are precursors for ATP-competitive inhibitors targeting EGFR or CDK2 .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Hydrolysis accelerates under alkaline conditions (pH > 8), forming 5-(hydroxymethyl)thiazole. Stability assays using HPLC monitoring (e.g., C18 column, acetonitrile/water mobile phase) reveal a half-life of <1 hour at pH 10 vs. >24 hours at pH 5 . Buffered solutions (pH 4–6) are recommended for aqueous work.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.